REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:11])=O)=[CH:4][C:3]=1[CH3:12].[C:13](=O)([O:15]CC)[NH2:14].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:6]2[C:5](=[CH:4][C:3]([CH3:12])=[C:2]([CH3:1])[CH:7]=2)[N:8]=1.[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:4]2[C:5](=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=2[CH3:12])[N:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)NC(=O)C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
TEMPERATURE
|
Details
|
with an increase in the viscosity of the mixture
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was raised over a period of 90 minutes to 150° C.
|
Type
|
ADDITION
|
Details
|
was added portionwise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the xylene was decanted
|
Type
|
ADDITION
|
Details
|
A mixture of ice and water (250 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Type
|
CUSTOM
|
Details
|
obtained below
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled in an ice bath to a temperature of less than 5° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column
|
Type
|
ADDITION
|
Details
|
a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC(=C(C=C2C(N1)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=C(C(=C2C(N1)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:11])=O)=[CH:4][C:3]=1[CH3:12].[C:13](=O)([O:15]CC)[NH2:14].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:6]2[C:5](=[CH:4][C:3]([CH3:12])=[C:2]([CH3:1])[CH:7]=2)[N:8]=1.[CH3:11][C:9]1[NH:14][C:13](=[O:15])[C:4]2[C:5](=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=2[CH3:12])[N:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)NC(=O)C)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
of heat
|
Type
|
TEMPERATURE
|
Details
|
with an increase in the viscosity of the mixture
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the mixture was raised over a period of 90 minutes to 150° C.
|
Type
|
ADDITION
|
Details
|
was added portionwise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the xylene was decanted
|
Type
|
ADDITION
|
Details
|
A mixture of ice and water (250 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Type
|
CUSTOM
|
Details
|
obtained below
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled in an ice bath to a temperature of less than 5° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column
|
Type
|
ADDITION
|
Details
|
a 1:1 v/v mixture of methylene chloride and ethyl acetate as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC(=C(C=C2C(N1)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=C(C(=C2C(N1)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |